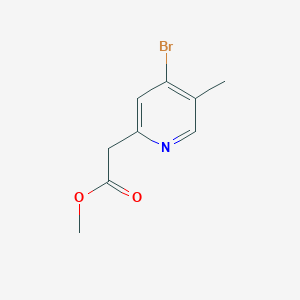

Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate

Description

Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate (CAS: 1805948-04-2) is a brominated pyridine derivative with a methyl ester functional group. Its structure features a pyridine ring substituted with a bromine atom at position 4, a methyl group at position 5, and a methyl ester-linked acetate moiety at position 2.

Properties

IUPAC Name |

methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6-5-11-7(3-8(6)10)4-9(12)13-2/h3,5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIVJXXYQMHOLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N=C1)CC(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate typically involves the bromination of 5-methylpyridin-2-yl acetic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The esterification step involves the use of methanol and a catalyst like sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps but may include additional purification steps such as recrystallization or distillation to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 2-(4-azido-5-methylpyridin-2-yl)acetate.

Oxidation: Formation of 2-(4-bromo-5-methylpyridin-2-yl)acetic acid.

Reduction: Formation of 2-(4-bromo-5-methylpyridin-2-yl)ethanol.

Scientific Research Applications

Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate is a bromopyridine derivative with applications in scientific research, particularly as a versatile intermediate in synthesizing complex organic molecules. It has a molecular formula of C₉H₁₀BrN₁O₂ and is useful in the pharmaceutical and agrochemical industries.

Scientific Research Applications

- Chemistry this compound is used as an intermediate in synthesizing complex organic molecules. It can be used to synthesize novel pyridine-based derivatives. For example, it can be used in the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to produce novel pyridine derivatives .

- Biology This compound is used in studying enzyme interactions and as a building block for biologically active molecules. The resulting complexes can play a vital role as antimicrobial agents.

- Medicine this compound serves as a precursor in synthesizing pharmaceutical compounds. It can be used as a building block for the β-alanine moiety of an αvβ3 antagonist and for synthesizing a potent and selective somatostatin sst 3 receptor antagonist.

- Industry This compound is used in producing agrochemicals and dyes.

Synthesis

The synthesis of this compound involves several key steps. A common synthetic route employs palladium-catalyzed Suzuki cross-coupling reactions, which allow the formation of more complex molecules from simpler precursors. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles like amines for substitution.

Reactivity

this compound is distinguished by its specific substitution pattern that imparts distinct reactivity compared to other similar compounds. The presence of both a bromine atom and an acetate group allows it to undergo diverse chemical transformations, making it a versatile intermediate in synthetic chemistry.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and ester group allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyridine Cores

The following table compares the target compound with structurally similar pyridine derivatives, based on substitution patterns and similarity scores (calculated using molecular fingerprinting):

| Compound Name | Substituents (Pyridine Positions) | Similarity Score | Key Differences |

|---|---|---|---|

| 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid | Br (4), CH₃ (6), COOH (2) | 0.98 | Methyl at position 6 vs. 5; acid vs. ester |

| 4-Bromo-5-methylpyridine-2-acetic acid | Br (4), CH₃ (5), COOH (2) | 0.86 | Acid form vs. methyl ester |

| 2-(5-Bromopyridin-2-yl)acetic acid | Br (5), COOH (2) | 0.89 | Bromine at position 5; lacks methyl |

| 2-(4,5-Dibromopyridin-2-yl)acetic acid | Br (4,5), COOH (2) | 0.89 | Dibromo substitution; acid form |

Key Observations :

- Positional Isomerism: The highest similarity (0.98) is observed with 2-(4-bromo-6-methylpyridin-2-yl)acetic acid, differing only in the methyl group’s position (6 vs. 5). This minor change can significantly alter electronic properties and steric interactions in binding environments .

Heterocyclic Analogues with Imidazole and Triazole Moieties

Compounds with fused or substituted heterocycles exhibit distinct pharmacological profiles. Examples include:

A. Ethyl 2-[5-(4-Bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (, Figure 1D)

- Structure : Imidazole core with bromophenyl and phenyl substituents, ethyl ester group.

- Comparison: Unlike the target compound’s pyridine ring, this imidazole derivative has a five-membered aromatic system.

B. Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate ()

- Structure : Fused imidazo[4,5-b]pyridine system with bromo and methyl groups.

- Comparison : The fused ring system increases planarity and rigidity, which may enhance binding to flat biological targets (e.g., kinase ATP pockets). However, synthetic complexity is higher compared to the simple pyridine derivative .

Triazole-Based Esters (, Figure 5)

Proposed molecules such as 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate feature:

- Structure : Triazole core with bulky bicyclic and neopentyl groups.

- Comparison : The triazole ring’s hydrogen-bonding capacity and sulfur-containing substituents differentiate these compounds from the pyridine-based target. Such structures are often explored for antimicrobial or anticancer activity .

Physicochemical Properties

- Lipophilicity : The target’s logP value is estimated to be ~2.1 (calculated using ChemAxon), lower than ethyl ester analogues (e.g., D, logP ~2.8), suggesting improved aqueous solubility.

- Thermal Stability : Bromine at position 4 may enhance stability compared to chloro analogues due to stronger C-Br bonding .

Biological Activity

Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate is a compound belonging to the class of bromopyridine derivatives, which are notable for their applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing available research findings, including synthetic methods, potential applications, and biological evaluations.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₀BrN₁O₂. It features a pyridine ring substituted with a bromine atom and a methyl group, alongside an acetate functional group. This substitution pattern enhances its reactivity and versatility in synthetic applications.

Synthetic Methods

The synthesis of this compound typically involves:

- Palladium-Catalyzed Suzuki Cross-Coupling : This method allows for the formation of complex molecules from simpler precursors by coupling arylboronic acids with bromo-substituted pyridines.

- Reagents : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction, facilitating various transformations necessary for synthesizing bioactive derivatives.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, several potential applications have been identified:

- Antimicrobial Activity : Compounds similar to this compound have been explored for their antimicrobial properties. The presence of the bromine atom may impart unique pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

-

Synthesis of Bioactive Molecules : This compound has been utilized as a building block in the synthesis of various bioactive molecules, including:

- αvβ3 Antagonists : It serves as a precursor for developing compounds that can inhibit this integrin, which is implicated in cancer metastasis.

- Somatostatin Receptor Antagonists : Research indicates its use in synthesizing selective antagonists for somatostatin receptors, which are important in regulating endocrine functions and have therapeutic potential in treating neuroendocrine tumors.

Case Studies and Research Findings

Despite limited direct studies on this compound itself, related compounds provide insight into its potential biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.